Ethyl 4,5-dimethyl-2-(methylcarbamothioylamino)thiophene-3-carboxylate
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Overview
Description
Ethyl 4,5-dimethyl-2-(methylcarbamothioylamino)thiophene-3-carboxylate is a thiophene derivative. Thiophene is a five-membered heterocyclic compound containing a sulfur atom. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
The synthesis of thiophene derivatives, including Ethyl 4,5-dimethyl-2-(methylcarbamothioylamino)thiophene-3-carboxylate, can be achieved through various methods. Common synthetic routes include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These methods involve the condensation of sulfur with different carbonyl compounds under specific conditions. Industrial production methods often utilize these reactions on a larger scale with optimized conditions to ensure high yield and purity .
Chemical Reactions Analysis
Ethyl 4,5-dimethyl-2-(methylcarbamothioylamino)thiophene-3-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
This compound has significant applications in scientific research, particularly in medicinal chemistry and material science. Thiophene derivatives are known for their pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities . They are also used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) .
Mechanism of Action
The mechanism of action of Ethyl 4,5-dimethyl-2-(methylcarbamothioylamino)thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. Thiophene derivatives often act by modulating enzyme activity or interacting with cellular receptors, leading to various biological effects .
Comparison with Similar Compounds
Ethyl 4,5-dimethyl-2-(methylcarbamothioylamino)thiophene-3-carboxylate can be compared with other thiophene derivatives such as suprofen and articaine . These compounds share similar structural features but differ in their specific applications and biological activities. Suprofen is a nonsteroidal anti-inflammatory drug, while articaine is used as a dental anesthetic .
Properties
CAS No. |
59898-39-4 |
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Molecular Formula |
C11H16N2O2S2 |
Molecular Weight |
272.4 g/mol |
IUPAC Name |
ethyl 4,5-dimethyl-2-(methylcarbamothioylamino)thiophene-3-carboxylate |
InChI |
InChI=1S/C11H16N2O2S2/c1-5-15-10(14)8-6(2)7(3)17-9(8)13-11(16)12-4/h5H2,1-4H3,(H2,12,13,16) |
InChI Key |
INPHPIZSPULXDM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=S)NC |
Origin of Product |
United States |
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